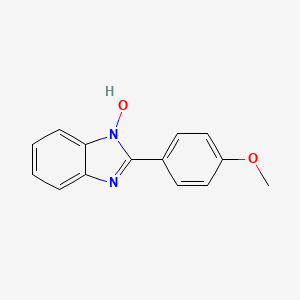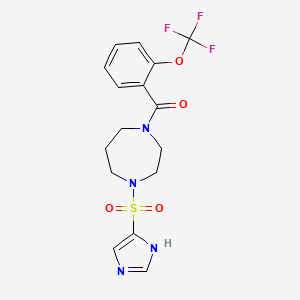
2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as Praziquantel, and it has been extensively studied for its anti-parasitic activity.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Studies
- Synthesis and Characterization : 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol has been extensively studied for its structural and spectroscopic characteristics, with applications in understanding molecular geometry, electronic structure, vibrational and NMR spectra. It's known for hydrogen bonding and π-π interactions within its structure (Saral, Özdamar, & Uçar, 2017).
Molecular Structures and Vibrational Frequencies
- Complex Formation Studies : This compound, when combined with metals like Palladium(II) and Platinum(II), forms complexes with potential anticancer properties. These complexes have been structurally elucidated using various physico-chemical techniques, which are crucial in drug development (Ghani & Mansour, 2011).
Synthesis and Biological Evaluation
- Phosphatidylinositol 3-Kinase Inhibition : This compound has been modified to enhance its potency against class Ia PI 3-kinase enzymes, which is significant in cancer treatment research. Its analogues have shown effectiveness in reducing cancer growth in vivo models (Rewcastle et al., 2011).
Electrochemical and Electrical Properties
- Oligomer Synthesis : The compound is used in the synthesis of oligobenzimidazoles, which have applications in electrical, electrochemical, optical, thermal, and rectification properties. These oligomers are significant in materials science for their conductivity and stability (Anand & Muthusamy, 2018).
Molecular Crystal Structure
- Hydrogen Bonding and Molecular Chains : The compound's crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, forming chains along specific axes. This information is vital for understanding molecular interactions and crystal engineering (Moreno-Díaz et al., 2006).
Corrosion Inhibition
- Metal Corrosion Protection : Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic solutions, which is crucial in industrial applications to prevent material degradation (Yadav, Behera, Kumar, & Sinha, 2013).
Anticancer Activity
- Cancer Cell Line Studies : Certain derivatives of this compound have been synthesized and tested for their anticancer potential, particularly against HeLa and PC3 cells. This research contributes to the development of new anticancer drugs (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been found to interact with various receptors and proteins such as transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Mode of Action
Benzimidazole derivatives are known to exert their effects mainly by interacting with the aforementioned targets . For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s benzimidazole core and methoxyphenyl groups .
Cellular Effects
Similar compounds have been shown to exert protective effects on cells under stress conditions, suggesting potential influences on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exert effects over time in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, suggesting potential involvement in metabolic pathways .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJILHRRSKZEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)




![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)
![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)
![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)
